5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Description
5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H16N4O5 and its molecular weight is 320.305. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific receptor and the nature of the binding.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the potential for interaction with multiple receptors, it’s likely that the compound could induce a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
5-methyl-N-[4-(oxolan-2-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-8-5-10(18-23-8)13(20)17-14-16-11(7-22-14)12(19)15-6-9-3-2-4-21-9/h5,7,9H,2-4,6H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPDMSZGRBZNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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